5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid
Description
Properties
CAS No. |
921761-12-8 |
|---|---|
Molecular Formula |
C12H9Cl2NO3 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
5,8-dichloro-4-ethoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-9-5-8(12(16)17)15-11-7(14)4-3-6(13)10(9)11/h3-5H,2H2,1H3,(H,16,17) |
InChI Key |
FXMOYWMHWJPLDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=C(C=CC(=C12)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Halogenation and Carboxylation
This method involves the halogenation of a precursor compound followed by carboxylation.
Halogenation : The precursor quinoline compound undergoes chlorination using reagents such as N-chlorosuccinimide or thionyl chloride under controlled conditions.
Carboxylation : The chlorinated intermediate is then treated with carbon dioxide in the presence of a base to introduce the carboxylic acid group.
Yield and Efficiency : This method typically yields around 60-70% depending on the purity of starting materials and reaction conditions.
Method 2: Ethoxy Group Introduction
In this method, an ethoxy group is introduced to the quinoline structure after initial halogenation.
Initial Halogenation : Similar to Method 1, the quinoline is halogenated.
Ethoxylation : The resulting dichlorinated quinoline is then reacted with ethanol in the presence of an acid catalyst to introduce the ethoxy group.
Yield and Efficiency : Yields for this step can reach up to 75%, with careful monitoring of temperature and reaction time being crucial for success.
Method 3: One-Pot Synthesis
A more efficient approach involves a one-pot synthesis where all reagents are combined in a single reaction vessel.
Reagents : A mixture of quinoline, ethanol, and chlorinating agents are combined.
Reaction Conditions : This mixture is heated under reflux conditions which allows for simultaneous halogenation and ethoxylation.
Yield and Efficiency : This method can provide yields upwards of 80%, making it a favorable option for large-scale synthesis.
| Method | Steps Involved | Average Yield (%) | Comments |
|---|---|---|---|
| Halogenation & Carboxylation | Halogenate precursor, then carboxylate | 60-70 | Requires careful control over reaction conditions |
| Ethoxy Group Introduction | Halogenate first, then ethoxylate | Up to 75 | Temperature control essential |
| One-Pot Synthesis | Combine all reagents in one vessel | Upwards of 80 | Most efficient for large-scale production |
Recent studies have shown that optimizing reaction parameters such as temperature, solvent choice, and reagent ratios can significantly enhance yield and purity. For instance:
Utilizing solvents like dichloroethane or acetonitrile has been shown to improve solubility and reactivity during halogenation steps.
The use of catalytic systems involving palladium or copper salts can facilitate more efficient coupling reactions when introducing functional groups.
Chemical Reactions Analysis
Types of Reactions
5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research has demonstrated that compounds related to 5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid exhibit significant antimicrobial properties. For example, derivatives of quinoline have shown activity against various pathogens, including Helicobacter pylori, which is known for its role in gastric ulcers and cancer .
Anticancer Potential
Studies indicate that quinoline derivatives possess antiproliferative effects on tumor cell lines. In particular, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the induction of oxidative stress and inhibition of glucose transporters critical for cancer cell metabolism .
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several quinoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity with Minimum Inhibitory Concentrations (MICs) as low as 0.032 µg/mL against Helicobacter pylori . -
Antiproliferative Studies
In a recent investigation into the anticancer properties of quinoline derivatives, researchers found that specific compounds led to a significant reduction in cell viability in leukemia and neuroepithelioma cell lines. The study highlighted the importance of substituent groups on the quinoline structure in enhancing biological activity .
Mechanism of Action
The mechanism of action of 5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 5,8-dichloro-4-ethoxyquinoline-2-carboxylic acid and analogous quinoline derivatives are critical for understanding their distinct physicochemical and biological behaviors. Below is a detailed comparison with 4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid (CAS: 1325306-11-3), a closely related compound documented in the provided evidence.
Key Structural Differences
| Feature | This compound | 4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic Acid |
|---|---|---|
| Substituents | Cl (5,8), -OCH₂CH₃ (4), -COOH (2) | -OCH₂CH₃ (4), -OCH₃ (6,7), -COOH (2) |
| Molecular Formula | C₁₂H₉Cl₂NO₃ | C₁₄H₁₅NO₅ |
| Molecular Weight | 286.11 g/mol | 277.27 g/mol |
| Electron Effects | Electron-withdrawing (Cl), moderate steric bulk | Electron-donating (-OCH₃), higher steric bulk |
Physicochemical Implications
Lipophilicity: The chlorine atoms in this compound increase its logP value compared to the methoxy-rich analog, suggesting enhanced membrane permeability.
Solubility: The additional methoxy groups in 4-ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid improve aqueous solubility due to polar interactions, whereas the dichloro derivative is more suited for hydrophobic environments.
Synthetic Complexity : Introducing halogens (Cl) typically requires stringent reaction conditions (e.g., chlorination agents), whereas methoxy groups are added via milder alkoxylation protocols.
Research Findings and Limitations
- Target Compound: Limited peer-reviewed studies are available on this compound, though its structural analogs show promise in kinase inhibition (e.g., EGFR inhibitors).
- Comparative Studies : The methoxy-rich analog has been explored in natural product synthesis, leveraging its solubility for scalable processes. In contrast, the dichloro derivative’s stability under acidic conditions remains understudied.
- Gaps : Direct comparative pharmacological data (e.g., IC₅₀ values) between these compounds are absent in the provided evidence, highlighting the need for targeted bioactivity assays.
Biological Activity
5,8-Dichloro-4-ethoxyquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of chlorine atoms and the ethoxy group contributes to its biological activity, influencing its interaction with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways related to cancer progression. This inhibition can potentially lead to reduced tumor growth and proliferation in various cancer models .
- Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its anti-inflammatory effects. By reducing oxidative stress, it can mitigate cellular damage in conditions such as acute pancreatitis .
- Induction of Apoptosis : Studies have reported that derivatives of quinoline compounds can induce apoptosis in cancer cells. This mechanism is often mediated through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic factors .
Anticancer Activity
This compound has been evaluated for its anticancer potential across various cell lines:
- Cell Lines Tested : The compound has shown efficacy against leukemia and neuroepithelioma cell lines, with IC50 values indicating significant antiproliferative activity .
- Mechanism : The compound's ability to induce oxidative stress and disrupt glucose transport via GLUT-1 inhibition has been linked to its anticancer properties.
Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been highlighted in studies focusing on its ability to modulate inflammatory cytokines and oxidative stress markers. Roflumilast, a related compound, demonstrated similar properties by decreasing levels of TNF-α and IL-1β in models of acute inflammation .
Table 1: Summary of Biological Activities
Table 2: IC50 Values Against Various Cell Lines
Case Studies
- Case Study on Cancer Treatment : A study evaluated the effects of this compound on HCT116 cells, revealing a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting colorectal cancer.
- Inflammation Model : In an animal model of acute pancreatitis, administration of the compound led to decreased serum levels of inflammatory markers compared to controls. This suggests potential therapeutic applications in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5,8-dichloro-4-ethoxyquinoline-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving halogenation, etherification, and carboxylation. For example, chloro-substituted quinoline precursors (e.g., 4-chloroquinoline derivatives) can undergo nucleophilic substitution with ethoxy groups under reflux conditions using ethanol as a solvent . Optimization of reaction temperature (e.g., 80–100°C) and catalyst selection (e.g., Pd/C for nitro group reduction) significantly impacts yield . Side reactions, such as over-halogenation or esterification, require careful monitoring via TLC or HPLC .
Q. How can researchers ensure purity during purification, and what analytical techniques validate structural integrity?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) or column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is effective for purification. Structural validation should combine:
- 1H/13C-NMR to confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm and δ 4.0–4.3 ppm) .
- HRMS for exact mass determination (e.g., molecular ion peak matching C₁₂H₉Cl₂NO₃) .
- FT-IR to identify carboxylic acid C=O stretches (~1700 cm⁻¹) and quinoline ring vibrations .
Q. What are the critical safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential inhalation hazards .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture to minimize hydrolysis of the ethoxy group .
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent dispersion .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro/ethoxy positioning) affect biological activity, and what SAR trends emerge?
- Methodological Answer : Positional isomerism profoundly impacts activity. For example:
- 5,8-Dichloro substitution enhances lipophilicity, improving membrane permeability in antibacterial assays .
- 4-Ethoxy group stabilizes the carboxylic acid moiety, reducing metabolic degradation compared to methoxy analogs .
- SAR Validation : Compare IC₅₀ values against structurally related compounds (e.g., 6-chloro-4-methoxy derivatives) using standardized bacterial inhibition assays . Contradictions in activity data may arise from assay conditions (e.g., pH sensitivity of the carboxylic acid group) .
Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- DFT Calculations : Model HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the quinoline ring’s electron-deficient nature directs reactivity toward nucleophilic aromatic substitution .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Validate with experimental binding affinity data .
Q. How can researchers resolve contradictions in reported solubility and stability data?
- Methodological Answer :
- Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and quantify via UV-Vis spectroscopy. Discrepancies may arise from pH-dependent ionization of the carboxylic acid group .
- Stability : Conduct accelerated degradation studies under varying temperatures and humidity. HPLC-MS identifies degradation products (e.g., decarboxylation or ethoxy hydrolysis) .
Q. What are the compound’s potential applications in targeted drug delivery systems?
- Methodological Answer : The carboxylic acid group enables covalent conjugation to nanoparticles (e.g., PEGylated liposomes) or prodrug strategies. Evaluate release kinetics using in vitro models (e.g., esterase-triggered hydrolysis in plasma) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
